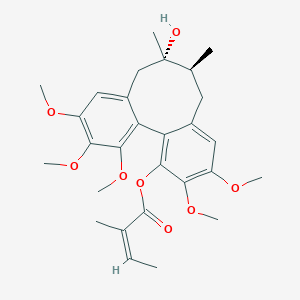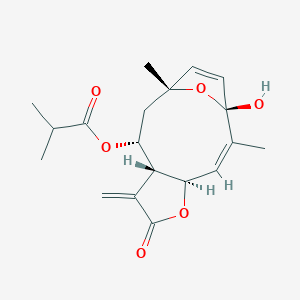
アンゲロイゴムシシンQ
概要
説明
アンゲロイログミシンQは、Schisandra sphaerandraの茎から抽出された生物活性リグナン化合物です。 これはジベンゾシクロオクタジエンリグナンファミリーに属し、アルツハイマー病研究における使用の可能性を示しています .
科学的研究の応用
Angeloylgomisin Q has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical studies and for the synthesis of related compounds.
Medicine: Angeloylgomisin Q has shown potential anticancer properties, particularly in triggering apoptosis, arresting the cell cycle, inducing oxidative stress, modulating autophagy, and disrupting essential signaling pathways
作用機序
アンゲロイログミシンQの作用機序には、さまざまな分子標的と経路を調節する能力が含まれます。 AKTリン酸化経路を標的とし、網膜芽腫抑制タンパク質の量を減少させることで、がん細胞の生存を阻害することが示されています . さらに、試験動物の血清中のミトコンドリアグルタチオン濃度とビタミンCのレベルを高めます .
生化学分析
Cellular Effects
Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
準備方法
アンゲロイログミシンQは、シリカゲル、調製用高速液体クロマトグラフィー(Prep-HPLC)、調製用薄層クロマトグラフィー(Prep-TLC)などのさまざまなクロマトグラフィー技術を用いて、Schisandra sphaerandraの茎から単離することができます。 単離された化合物の構造は、物理化学的および分光学的メソッドを用いて解明されています .
化学反応の分析
アンゲロイログミシンQは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
アンゲロイログミシンQは、幅広い科学研究への応用をもちます。
類似化合物との比較
アンゲロイログミシンQは、その特定の分子構造と生物活性のために、ジベンゾシクロオクタジエンリグナンの中でユニークです。類似の化合物には以下が含まれます。
- Gomisin A
- Gomisin H
- Schisandrin
- Schisantherin A
- Schicantherin B
- Rubrildilactione
特性
IUPAC Name |
[(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O9/c1-11-15(2)28(30)38-27-18-14-20(33-6)24(35-8)26(37-10)22(18)21-17(12-16(3)29(27,4)31)13-19(32-5)23(34-7)25(21)36-9/h11,13-14,16,27,31H,12H2,1-10H3/b15-11-/t16-,27-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHABJANPSGWEFC-MRFZJNLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C(=C(C=C3CC(C1(C)O)C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]([C@]1(C)O)C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72561-28-5 | |
| Record name | Angeloylgomisin Q | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072561285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANGELOYLGOMISIN Q | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJE27L4CC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Angeloylgomisin Q and where is it found?
A1: Angeloylgomisin Q is a dibenzocyclooctadiene lignan found in the fruits of the Schisandra chinensis plant, also known as magnolia berry. [, , ] While its full chemical name is quite complex, its molecular formula is C32H36O9. [, ]
Q2: How can Angeloylgomisin Q be identified and quantified?
A2: Gas Chromatography/Mass Spectrometry (GC/MS) has proven effective in identifying and quantifying Angeloylgomisin Q within a mixture of lignan compounds extracted from Schisandra chinensis. [, ] This technique provides both structural information (through characteristic fragmentation patterns) and quantitative data based on the compound's retention time and peak intensity.
Q3: How does the drying process of Schisandra chinensis fruits impact the content of Angeloylgomisin Q?
A4: Different drying methods significantly influence the quality and chemical composition of Schisandra chinensis fruits, including the concentration of Angeloylgomisin Q. [, ] Studies have shown that vacuum drying yielded the highest content of Angeloylgomisin Q, while oven drying resulted in lower levels as the drying temperature increased. [, ] This suggests that controlling drying temperatures is crucial for preserving the concentration of this compound.
Q4: Are there any known structural analogs of Angeloylgomisin Q with similar biological activity?
A5: Yes, Angeloylgomisin Q shares structural similarities with other lignans found in Schisandra chinensis, such as Angeloylgomisin H. [, , ] While their exact biological activities might differ, the presence of an angeloyl group in their structure suggests potential overlap in their pharmacological properties. Further research is needed to delineate the structure-activity relationships within this class of compounds.
Q5: Are there any ongoing challenges in the research and development of Angeloylgomisin Q?
A6: One of the main challenges lies in the isolation and purification of Angeloylgomisin Q from Schisandra chinensis fruits. [, ] Developing efficient and cost-effective extraction and purification methods is crucial for obtaining sufficient quantities for further research and potential applications. Additionally, more comprehensive studies are needed to elucidate its pharmacological mechanisms, safety profile, and potential for therapeutic use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B203614.png)

![(15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate](/img/structure/B203882.png)


![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)


